molecular formula C25H34O9 B1209268 2-Methoxy-estradiol-17beta 3-glucuronide

2-Methoxy-estradiol-17beta 3-glucuronide

Cat. No. B1209268
M. Wt: 478.5 g/mol
InChI Key: LLCPFVIBUZJITJ-GVEMAFOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-estradiol-17beta 3-glucuronide, also known as 2-methoxy-17b-estradiol 3-glucosiduronate or 2-meoe2 3G, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, 2-methoxy-estradiol-17beta 3-glucuronide is considered to be a steroid conjugate lipid molecule. 2-Methoxy-estradiol-17beta 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methoxy-estradiol-17beta 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-methoxy-estradiol-17beta 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP). 2-Methoxy-estradiol-17beta 3-glucuronide can be converted into 2-methoxy-17beta-estradiol.
2-methoxy-17beta-estradiol 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is 2-methoxy-17beta-estradiol having a single beta-D-glucuronic acid residue attached at position 3. It has a role as a mouse metabolite. It is a beta-D-glucosiduronic acid, an aromatic ether, a 17beta-hydroxy steroid and a steroid glucosiduronic acid. It derives from a 2-methoxy-17beta-estradiol. It is a conjugate acid of a 2-methoxy-17beta-estradiol 3-O-(beta-D-glucuronide)(1-).

Scientific Research Applications

  • Estradiol Metabolism and Cancer Prevention : 2-Methoxy-estradiol-17beta 3-glucuronide is involved in the metabolism of estrogens like 17beta-Estradiol (E2). Its formation facilitates the excretion of estrogens, potentially lowering tissue levels and reducing the risk of estrogen-mediated cancers such as breast and endometrial cancer (Pfeiffer, Graf, Gerstner, & Metzler, 2006).

  • Identification in Biological Fluids : Advanced analytical techniques have been developed to measure levels of estrogen glucuronides, including 2-Methoxy-estradiol-17beta 3-glucuronide, in biological fluids. This aids in understanding the role of these compounds in hormone-dependent diseases (Caron, Audet-Walsh, Lépine, Bélanger, & Guillemette, 2009).

  • Influence on Estrogen Metabolism : The metabolic pattern of 17beta-estradiol is influenced by the presence of compounds like 2-Methoxy-estradiol-17beta 3-glucuronide. This understanding helps in comprehending how different factors affect estrogen metabolism and its implications (Watanabe, 1971).

  • Potential Therapeutic Applications : Research indicates that 2-Methoxy-estradiol and its derivatives might have therapeutic potential, especially in cardiovascular diseases, due to their ability to modulate vascular activity and angiogenesis (Dubey & Jackson, 2009).

  • Effect on Cellular Processes : Studies have shown that 2-Methoxy-estradiol can influence various cellular processes, such as apoptosis and cell cycle progression, which are critical in cancer research and treatment (Yue et al., 1997).

  • Interactions with Other Compounds : The interactions of 2-Methoxy-estradiol-17beta 3-glucuronide with other compounds, such as drugs or environmental pollutants, can have significant effects on its efficacy and safety. Understanding these interactions is crucial for developing effective treatments (Eichenlaub-Ritter et al., 2007).

properties

Product Name

2-Methoxy-estradiol-17beta 3-glucuronide

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H34O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,18-22,24,26-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,18-,19-,20-,21+,22-,24+,25-/m0/s1

InChI Key

LLCPFVIBUZJITJ-GVEMAFOVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-estradiol-17beta 3-glucuronide
Reactant of Route 2
2-Methoxy-estradiol-17beta 3-glucuronide
Reactant of Route 3
2-Methoxy-estradiol-17beta 3-glucuronide
Reactant of Route 4
2-Methoxy-estradiol-17beta 3-glucuronide
Reactant of Route 5
2-Methoxy-estradiol-17beta 3-glucuronide
Reactant of Route 6
2-Methoxy-estradiol-17beta 3-glucuronide

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